

ATTO 465 Maleimide Protein Labeling Technical Support Center

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B15556988

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Welcome to the technical support center for **ATTO 465 maleimide** protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is **ATTO 465 maleimide** and what is it used for?

ATTO 465 maleimide is a fluorescent dye belonging to the acriflavine dye family, functionalized with a maleimide group.^{[1][2][3]} This maleimide group specifically reacts with free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins, to form a stable thioether bond.^{[4][5][6]} It is commonly used to fluorescently label proteins and other biomolecules for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.^[3]

Q2: What are the key spectral properties of ATTO 465?

ATTO 465 is characterized by a strong absorption, high fluorescence quantum yield, and a large Stokes shift.^{[1][2][3]} Its key spectral properties are summarized in the table below.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.^[7] A pH of 7.0 to 7.5 is commonly recommended to ensure the thiol groups are sufficiently deprotonated and reactive, while minimizing side reactions with other amino acids like amines.^{[4][8]} At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.^[7]

Q4: How should I store **ATTO 465 maleimide**?

ATTO 465 maleimide should be stored at -20°C, protected from moisture and light.^{[1][2][9][8]} Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.^{[1][2]}

Q5: Can I label a protein that has disulfide bonds?

Maleimides react with free thiol groups, not with disulfide bonds.^{[5][7]} Therefore, if you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce the disulfide bonds to free thiols using a reducing agent.^[7]

Troubleshooting Guides

This section addresses common problems encountered during protein labeling with **ATTO 465 maleimide** and provides step-by-step solutions.

Low Labeling Efficiency

Problem: The degree of labeling (DOL) is lower than expected.

Potential Cause	Recommended Solution
Insufficient free thiols	Ensure disulfide bonds are fully reduced. Use a reducing agent like TCEP, which does not need to be removed before labeling. If using DTT, it must be removed completely before adding the maleimide dye to prevent it from reacting with the dye. ^[7] It is also advisable to perform the reaction in an oxygen-free environment to prevent re-oxidation of thiols. ^[9]
Suboptimal pH	The reaction buffer pH should be between 6.5 and 7.5. ^[7] Buffers such as PBS, HEPES, or Tris at pH 7.0-7.5 are recommended. ^[10]
Incorrect dye-to-protein ratio	A 10-20 fold molar excess of ATTO 465 maleimide to protein is a common starting point. ^{[7][9][10]} However, this may need to be optimized for your specific protein.
Hydrolyzed maleimide dye	Prepare the dye stock solution immediately before use in an anhydrous solvent like DMSO or DMF. ^{[1][2][8]} Avoid moisture, as it can hydrolyze the maleimide group, rendering it non-reactive. ^[8]
Low protein concentration	Labeling efficiency can be poor at low protein concentrations. A protein concentration of 50-100 μ M is often recommended. ^{[9][10]}
Short incubation time	The reaction should proceed for at least 2 hours at room temperature or overnight at 4°C, protected from light. ^{[7][9]}

Non-Specific Labeling or Protein Aggregation

Problem: The labeled protein shows non-specific binding or precipitates out of solution.

Potential Cause	Recommended Solution
Reaction with other residues	While maleimides are highly selective for thiols at neutral pH, some reaction with amines can occur at higher pH values. [11] Ensure the reaction pH does not exceed 7.5.
High degree of labeling	Over-labeling can lead to protein aggregation and precipitation. Reduce the molar excess of the dye in the reaction.
Protein instability	The addition of the dye may destabilize the protein. After labeling, add stabilizers like BSA (5-10 mg/mL) or glycerol (50%) for storage. [12]
Presence of aggregates before labeling	Ensure your initial protein solution is free of aggregates by centrifugation or filtration before starting the labeling reaction.

Difficulty in Purification

Problem: Incomplete removal of unreacted dye after the labeling reaction.

Potential Cause	Recommended Solution
Inappropriate purification method	Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from the unreacted dye. [4] [9] [8] The choice of column length may depend on the hydrophilicity of the dye. [8] Other methods like dialysis, HPLC, or FPLC can also be used. [12] [13]
Hydrolyzed dye interaction	Hydrolyzed, unreacted dye may still interact non-covalently with the protein. Ensure thorough purification by collecting and analyzing fractions.

Quantitative Data Summary

ATTO 465 Maleimide Properties

Property	Value	Reference
Molecular Weight (MW)	518 g/mol	[1][2][9]
Excitation Maximum (λ_{abs})	453 nm	[1][2][9]
Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][2][9]
Emission Maximum (λ_{fl})	506 nm	[9][8]
Fluorescence Quantum Yield (η_{fl})	75%	[1][9]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[1][9]

Recommended Reaction Conditions

Parameter	Recommended Value	Reference
pH	6.5 - 7.5	[7]
Molar Ratio (Dye:Protein)	10-20 fold excess	[7][10]
Protein Concentration	50 - 100 μM	[9][10]
Reaction Time	2 hours at RT or overnight at 4°C	[7][9]
Solvent for Dye Stock	Anhydrous DMSO or DMF	[1][2][8]

Experimental Protocols

Protocol 1: Standard Protein Labeling with ATTO 465 Maleimide

- Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., 10-100 mM phosphate, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 50-100 μM . [9][10] If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

- Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed after reduction.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **ATTO 465 maleimide** in anhydrous DMSO or DMF to a concentration of 10-20 mM.[\[9\]](#)[\[8\]](#) Protect the solution from light.[\[9\]](#)
- Perform the Labeling Reaction: Add a 10-20 fold molar excess of the **ATTO 465 maleimide** stock solution to the protein solution while gently stirring.[\[7\]](#)[\[9\]](#)[\[10\]](#)
- Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[\[7\]](#)[\[9\]](#)
- Quench the Reaction (Optional): To consume any excess maleimide, a low molecular weight thiol such as glutathione or 2-mercaptoethanol can be added.[\[7\]](#)[\[9\]](#)
- Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through extensive dialysis.[\[9\]](#)[\[8\]](#)

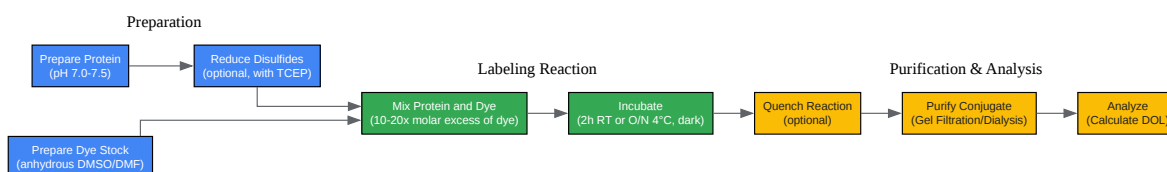
Protocol 2: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein, can be calculated using absorbance measurements.

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of ATTO 465 (A_{453}).
- Calculate the concentration of the dye using the Beer-Lambert law:
 - $[\text{Dye}] \text{ (M)} = A_{453} / \epsilon_{453}$
 - where ϵ_{453} is the extinction coefficient of ATTO 465 ($75,000 \text{ M}^{-1} \text{ cm}^{-1}$).
- Calculate the concentration of the protein. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for ATTO 465 is 0.48.[\[9\]](#)
 - $\text{Corrected } A_{280} = A_{280} - (A_{453} * \text{CF})$

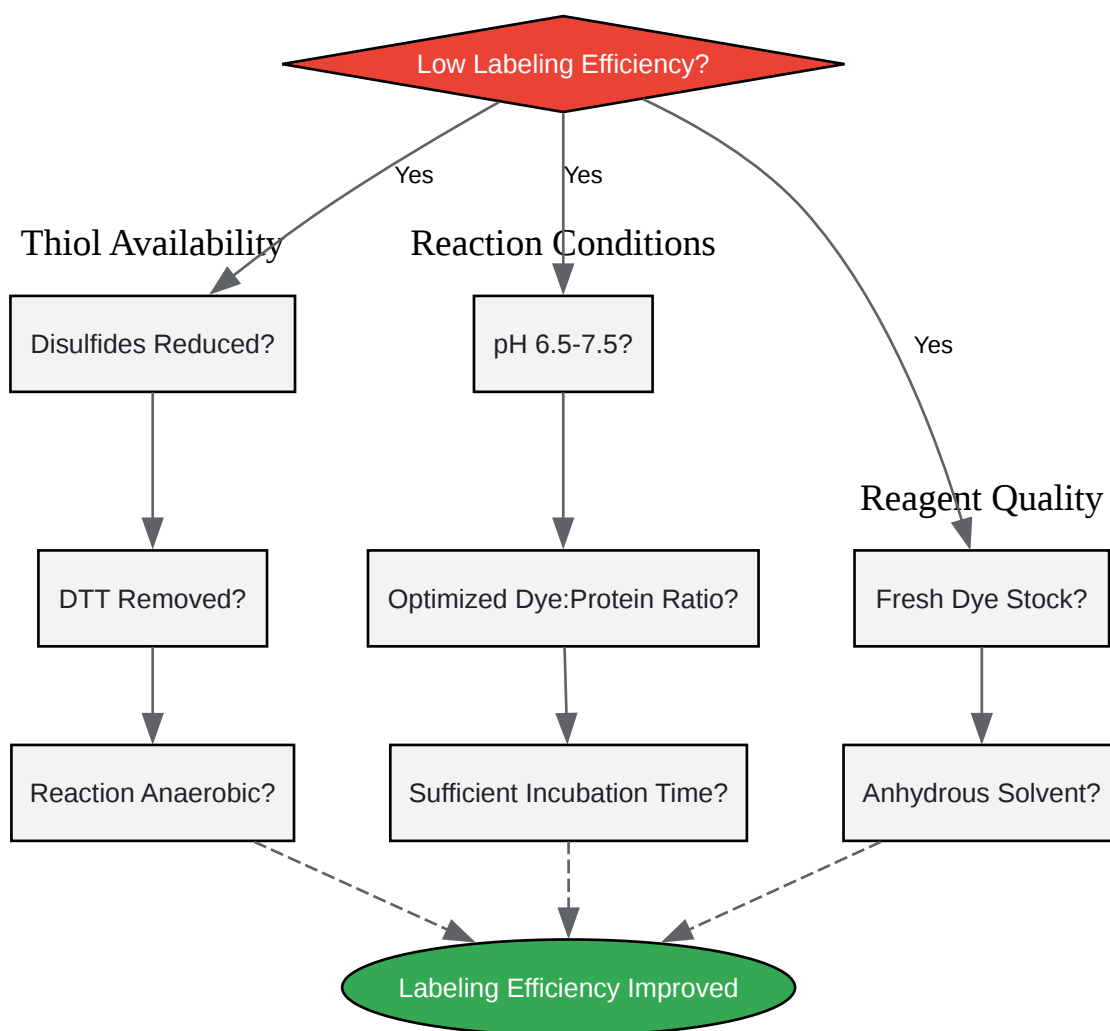
- $[\text{Protein}] \text{ (M)} = \text{Corrected } A_{280} / \epsilon_{280}$
- where ϵ_{280} is the molar extinction coefficient of your protein.
- Calculate the DOL:
 - $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

Visualizations



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Caption: Workflow for labeling proteins with **ATTO 465 maleimide**.



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Caption: Troubleshooting flowchart for low labeling efficiency.

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